molecular formula C21H23FN2O2 B7694868 N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7694868
M. Wt: 354.4 g/mol
InChI Key: DURKGCVRLIFMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydroquinoline derivative that has shown potential as a therapeutic agent for a range of diseases.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. Additionally, it has been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also increases the levels of dopamine in the brain by inhibiting the activity of MAO-B. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its ability to inhibit the activity of COX-2 and MAO-B, which makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of analogs of this compound with improved solubility and bioavailability could also be explored.

Synthesis Methods

The synthesis of N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-fluorobenzoyl chloride with tert-butylamine. The resulting product is then subjected to a cyclization reaction with dimethylformamide and sodium hydride to form the tetrahydroquinoline ring. The final step involves the addition of carboxylic acid to the nitrogen atom in the ring to form the carboxamide.

Scientific Research Applications

N-(tert-butyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective activities. Studies have also shown that it has potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-tert-butyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-21(2,3)23-19(25)16-8-11-18-15(13-16)5-4-12-24(18)20(26)14-6-9-17(22)10-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURKGCVRLIFMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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